molecular formula C34H36N2O6 B1248176 Lindoldhamine (R,R)

Lindoldhamine (R,R)

Cat. No. B1248176
M. Wt: 568.7 g/mol
InChI Key: DUBVXSGAOWUPMY-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lindoldhamine (R,R) is a natural product found in Xylopia parviflora with data available.

Scientific Research Applications

1. Inhibition of Acid-Sensing Ion Channels

Lindoldhamine, extracted from the leaves of Laurus nobilis L., has been identified as an inhibitor of acid-sensing ion channel 1a (ASIC1a). This channel plays a crucial role in neuron excitation in the central nervous system. The inhibition of ASIC1a by lindoldhamine is significant at pH levels of 6.5–6.85, which are physiologically relevant. This property of lindoldhamine offers potential for drug design and structural studies of ASIC1a activation determinants (Osmakov et al., 2019).

2. Potential for Alzheimer's Disease Treatment

Lindoldhamine has shown high acetylcholinesterase inhibitory activity, indicating its potential usefulness in treating Alzheimer's disease. This activity was identified in a study assessing alkaloids from Triclisia sacleuxii for acetylcholinesterase inhibition, where lindoldhamine stood out for its efficacy (Murebwayire et al., 2009).

3. Uterine Smooth Muscle Relaxant Activity

A comparative study involving rat uterine smooth muscle revealed that lindoldhamine, along with other bisbenzyltetrahydroisoquinolines, exhibits relaxant activity. This finding suggests potential applications in conditions requiring uterine smooth muscle relaxation (Zafra-Polo et al., 1993).

properties

Product Name

Lindoldhamine (R,R)

Molecular Formula

C34H36N2O6

Molecular Weight

568.7 g/mol

IUPAC Name

(1R)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C34H36N2O6/c1-40-32-16-22-9-11-35-27(25(22)18-30(32)38)13-20-3-6-24(7-4-20)42-34-15-21(5-8-29(34)37)14-28-26-19-31(39)33(41-2)17-23(26)10-12-36-28/h3-8,15-19,27-28,35-39H,9-14H2,1-2H3/t27-,28-/m1/s1

InChI Key

DUBVXSGAOWUPMY-VSGBNLITSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)O)O)O

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)O)O

synonyms

(1R)-1-((4-(2-hydroxy-5-(((1R)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenyl)methyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
(1S)-1-(4-(2-Hydroxy-5-(((1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenoxy)benzyl)-6-methoxy-1,2,3,4-tetrahydro-7-isoquinolinol
7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-(2-hydroxy-5-(((1S)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl)phenoxy)phenyl)methyl)-6-methoxy-, (1S)-
lindoldhamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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